2-[(2H-indazol-3-yl)formamido]pentanedioic acid
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Overview
Description
2-[(2H-indazol-3-yl)formamido]pentanedioic acid is a chemical compound with the molecular formula C13H13N3O5 and a molecular weight of 291.26 g/mol . This compound features an indazole ring, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(2H-indazol-3-yl)formamido]pentanedioic acid typically involves the formation of the indazole ring followed by the introduction of the formamido and pentanedioic acid groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
Non-Catalytic Pathways: These methods include the condensation of o-fluorobenzaldehydes with hydrazine or the selective activation of oxime groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-[(2H-indazol-3-yl)formamido]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro or azide precursors can lead to the formation of the indazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, reduced indazole derivatives, and substituted indazole compounds.
Scientific Research Applications
2-[(2H-indazol-3-yl)formamido]pentanedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2H-indazol-3-yl)formamido]pentanedioic acid involves its interaction with various molecular targets and pathways. Indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and enzymes involved in microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(2H-indazol-3-yl)formamido]pentanedioic acid include:
2-Phenyl-2H-indazole: Known for its antimicrobial properties.
2,3-Diphenyl-2H-indazole: Exhibits both antimicrobial and anti-inflammatory activities.
Compared to these compounds, this compound is unique due to its specific formamido and pentanedioic acid groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(1H-indazole-3-carbonylamino)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-10(18)6-5-9(13(20)21)14-12(19)11-7-3-1-2-4-8(7)15-16-11/h1-4,9H,5-6H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOBLDZJCZHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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